molecular formula C13H11ClO5S B2408288 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid CAS No. 696648-35-8

5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid

Cat. No.: B2408288
CAS No.: 696648-35-8
M. Wt: 314.74
InChI Key: QMXJMLPXSYQTQQ-UHFFFAOYSA-N
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Description

5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid is an organic compound with the molecular formula C13H11ClO5S and a molecular weight of 314.75 g/mol This compound is characterized by a furan ring substituted with a carboxylic acid group at the C2 position and a sulfonylmethyl group attached to a 2-chlorobenzyl moiety

Properties

IUPAC Name

5-[(2-chlorophenyl)methylsulfonylmethyl]furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO5S/c14-11-4-2-1-3-9(11)7-20(17,18)8-10-5-6-12(19-10)13(15)16/h1-6H,7-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXJMLPXSYQTQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)CC2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonylmethyl Group: The sulfonylmethyl group is introduced via sulfonylation reactions, where a sulfonyl chloride reacts with a suitable nucleophile.

    Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached through a nucleophilic substitution reaction, where the furan ring acts as the nucleophile.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the 2-chlorobenzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Chemical Properties and Structure

5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid has the molecular formula C13H11ClO5S, with a molecular weight of 314.75 g/mol. The structure features a furan ring, a sulfonyl group, and a chlorobenzyl moiety, which contribute to its reactivity and interaction with biological targets.

Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, acting as a building block for more complex molecules. Its unique functional groups facilitate various chemical reactions, making it an essential component in the development of new compounds.

Research indicates that this compound exhibits notable biological activity, particularly in enzyme inhibition and protein interactions. The sulfonylmethyl group can form covalent bonds with nucleophilic residues in proteins, affecting their activity and offering potential therapeutic applications.

Table 1: Biological Activities of this compound

Activity TypeDescription
Enzyme InhibitionInteracts with specific enzymes, potentially modulating their functions.
Antimicrobial EffectsExhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer PotentialEarly studies suggest possible applications in cancer treatment .

Industrial Applications

In industrial settings, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for developing new products in pharmaceuticals and agrochemicals.

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showing promising results comparable to established antibiotics .

  • Case Study Findings:
    • Effective against Gram-positive bacteria such as Staphylococcus aureus.
    • Demonstrated lower MIC values than traditional antibiotics like streptomycin .

Enzyme Inhibition Studies

Further investigations into the compound's mechanism of action revealed its potential as an enzyme inhibitor. By forming covalent bonds with target enzymes, it can effectively inhibit their activity, providing a pathway for drug development .

  • Key Insights:
    • The sulfonyl group enhances binding affinity to target enzymes.
    • Offers a novel approach for designing inhibitors for specific diseases .

Future Prospects

The ongoing research into this compound suggests numerous avenues for exploration:

  • Drug Development: Potential for creating new therapeutic agents targeting bacterial infections and cancer.
  • Chemical Synthesis: Opportunities for developing more efficient synthetic pathways in organic chemistry.

Mechanism of Action

The mechanism of action of 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonylmethyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The furan ring and carboxylic acid group contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(2-Chlorophenyl)methylsulfonyl]methyl}-2-furancarboxylic acid
  • 5-{[(2-Chlorophenyl)methylsulfonyl]methyl}furan-2-carboxylic acid

Uniqueness

5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the 2-chlorobenzyl group enhances its lipophilicity and potential for membrane permeability, making it a valuable compound for various applications.

Biological Activity

5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid is a compound of significant interest in biological research due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Chemical Formula : C12_{12}H11_{11}ClO3_3
  • Molecular Weight : 236.651 g/mol
  • Functional Groups : Sulfonyl, furan, and carboxylic acid groups.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonylmethyl group can form covalent bonds with nucleophilic residues in proteins, inhibiting their activity. This mechanism is crucial in studies involving enzyme inhibition and protein interactions.
  • Binding Affinity : The furan ring and carboxylic acid group enhance the compound's binding affinity and specificity towards target proteins or enzymes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of furan compounds, including this compound, show promising antibacterial properties against various strains such as Escherichia coli and Staphylococcus aureus .
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, although detailed studies are still required to elucidate these effects fully.
  • Potential in Cancer Research : Compounds with furan scaffolds have been investigated for their anti-cancer properties, indicating a potential role for this compound in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against E. coli, S. aureus
Enzyme InhibitionInhibits specific protein functions
Anti-inflammatoryModulates inflammatory pathways
Cancer ResearchPotential anti-cancer agent

Case Study: Enzyme Inhibition

In a study focusing on enzyme inhibition, this compound was tested against various enzymes. The results indicated that the compound significantly inhibited the activity of cyclooxygenase (COX) enzymes, which are critical in inflammatory responses. The IC50_{50} values observed were comparable to those of established inhibitors, highlighting its potential as a therapeutic agent.

Q & A

Q. What are the established synthetic routes for 5-{[(2-Chlorobenzyl)sulfonyl]methyl}-2-furoic acid?

The synthesis typically involves multi-step reactions starting with functionalized furan precursors. A common approach includes:

  • Sulfonation and alkylation : Reacting 2-chlorobenzyl mercaptan with a methylating agent (e.g., methyl iodide) to form the sulfonylmethyl intermediate.
  • Carboxylic acid formation : Coupling the sulfonylmethyl group to a 2-furoic acid backbone via nucleophilic substitution or ester hydrolysis. Base catalysts like NaOH or K₂CO₃ are often used to facilitate ester cleavage and acid formation .
  • Purification : Recrystallization from ethanol or ethyl acetate is recommended to achieve high purity, as evidenced by melting point consistency (233–237°C in related furoic acid derivatives) .

Q. Which analytical techniques are critical for confirming the compound’s structure?

  • X-ray crystallography : Resolves stereochemical details and confirms sulfonyl-methyl linkage geometry (e.g., torsion angles between the benzyl and furan rings) .
  • HPLC-MS : Validates purity and molecular weight, with mobile phases optimized for sulfonated aromatic compounds (e.g., acetonitrile/water with 0.1% formic acid) .
  • NMR spectroscopy : ¹H and ¹³C NMR distinguish key groups (e.g., sulfonyl protons at δ 3.5–4.0 ppm; aromatic protons from the 2-chlorobenzyl moiety at δ 7.2–7.8 ppm) .

Advanced Research Questions

Q. How can the sulfonation step be optimized to improve yield and reduce byproducts?

  • Oxidizing agents : Replace traditional oxidants (e.g., H₂O₂) with 3-chloroperoxybenzoic acid (mCPBA), which selectively converts thioethers to sulfonyl groups with minimal over-oxidation .
  • Temperature control : Conduct reactions at 273 K to stabilize intermediates and suppress side reactions like sulfone dimerization .
  • Catalytic systems : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of hydrophobic intermediates in aqueous-organic biphasic systems .

Q. How do structural modifications (e.g., halogen substitution) impact biological activity or reactivity?

  • Chlorine positioning : Substitution at the benzyl ring’s ortho-position (2-chloro) enhances electrophilic reactivity due to steric and electronic effects, influencing nucleophilic aromatic substitution rates .
  • Sulfonyl group flexibility : Molecular dynamics simulations suggest that the sulfonyl-methyl linker’s conformational flexibility affects binding affinity in enzyme inhibition studies .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

  • Recrystallization solvents : Use polar aprotic solvents (e.g., DMF/water mixtures) to isolate polymorphs, as solvent polarity directly impacts crystal packing and melting behavior .
  • Thermogravimetric analysis (TGA) : Differentiate between true melting points and decomposition events, which may be misreported in older literature .

Methodological Challenges

Q. How to track reaction pathways and intermediate stability during synthesis?

  • Isotopic labeling : Introduce ¹³C labels at the furan carbonyl or sulfonyl group to monitor reaction progress via LC-MS or NMR, as demonstrated in studies of 5-formyl-2-furoic acid derivatives .
  • In-situ FTIR : Identify transient intermediates (e.g., sulfinic acid) by monitoring characteristic S=O stretching vibrations (1050–1200 cm⁻¹) during oxidation .

Q. What computational methods predict the compound’s reactivity or supramolecular interactions?

  • DFT calculations : Model transition states for sulfonation or ester hydrolysis using B3LYP/6-31G(d) basis sets to identify energy barriers and optimize reaction conditions .
  • Molecular docking : Screen against protein targets (e.g., cyclooxygenase-2) to prioritize synthetic analogs with potential bioactivity .

Data Interpretation

Q. How to address discrepancies in biological assay results across studies?

  • Purity verification : Ensure >95% purity via orthogonal methods (HPLC, elemental analysis), as impurities like residual dichloromethane (from synthesis) can skew bioassay data .
  • Solvent effects : Use dimethyl sulfoxide (DMSO) for solubility but confirm it does not interfere with assays (e.g., antioxidant activity tests where DMSO itself acts as a radical scavenger) .

Q. What mechanistic insights explain the compound’s instability under acidic conditions?

  • Protonation of sulfonyl group : Under strong acids (pH < 2), the sulfonyl oxygen may protonate, leading to ring-opening of the furan moiety. Stabilize with buffered solutions (pH 4–6) during storage .

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